3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine
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Overview
Description
3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine is a complex organic compound that features a fluorophenyl group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with piperidine-1-carbonyl chloride to form an intermediate, which is then reacted with 2-(methylsulfanyl)pyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorophenyl group may enhance binding affinity, while the piperidine and pyridine rings could contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-Chlorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine
- 3-{4-[(2-Bromophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine
Uniqueness
The presence of the fluorophenyl group in 3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine makes it unique compared to its chlorinated or brominated analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability .
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methylidene]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-24-18-16(6-4-10-21-18)19(23)22-11-8-14(9-12-22)13-15-5-2-3-7-17(15)20/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENAGPXIDBUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(=CC3=CC=CC=C3F)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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